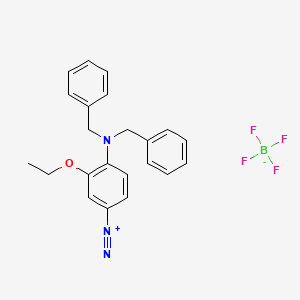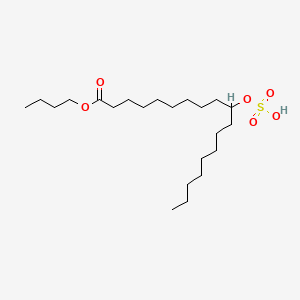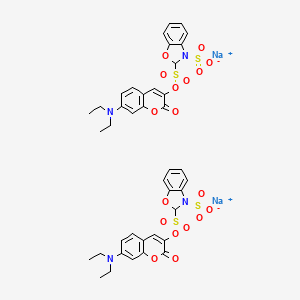
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate is a complex organic compound known for its unique fluorescent properties. It is a derivative of coumarin and benzoxazole, both of which are well-known for their applications in fluorescence and photochemistry. This compound is particularly noted for its strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with benzoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce a variety of benzoxazole derivatives .
Applications De Recherche Scientifique
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and imaging to study biological processes at the cellular level.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the intramolecular charge transfer (ICT) mechanism, which is modulated by the electron-donating and electron-withdrawing substituents on the coumarin and benzoxazole moieties .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-3-(2-oxazolyl)coumarin: Another coumarin derivative with similar fluorescent properties.
4-Formyl-7-(diethylamino)-coumarin: Known for its strong fluorescence and used in similar applications.
7-Diethylamino-3-(2’-benzoxazolyl)-coumarin: A novel microtubule inhibitor with applications in cancer research
Uniqueness
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate stands out due to its high photostability and large Stokes shifts, making it particularly useful in applications requiring long-term fluorescence and minimal photobleaching .
Propriétés
Numéro CAS |
93859-31-5 |
|---|---|
Formule moléculaire |
C40H38N4Na2O18S4 |
Poids moléculaire |
1037.0 g/mol |
Nom IUPAC |
disodium;2-[7-(diethylamino)-2-oxochromen-3-yl]oxysulfonyl-2H-1,3-benzoxazole-3-sulfonate |
InChI |
InChI=1S/2C20H20N2O9S2.2Na/c2*1-3-21(4-2)14-10-9-13-11-18(19(23)29-17(13)12-14)31-32(24,25)20-22(33(26,27)28)15-7-5-6-8-16(15)30-20;;/h2*5-12,20H,3-4H2,1-2H3,(H,26,27,28);;/q;;2*+1/p-2 |
Clé InChI |
KRDACGVPJPZNRN-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



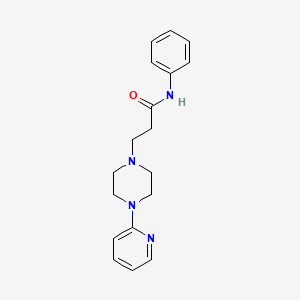
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

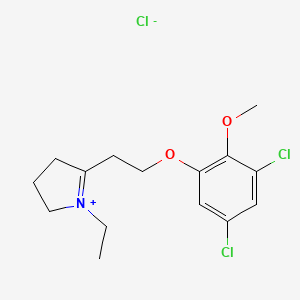
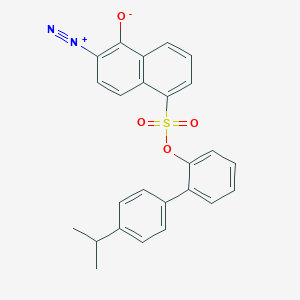
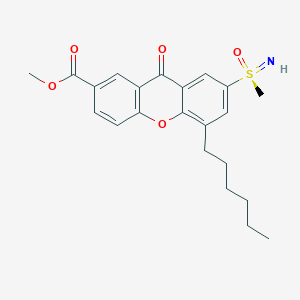

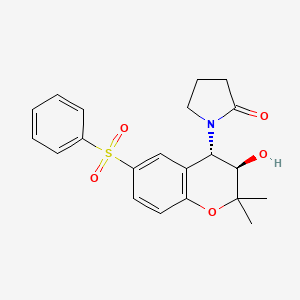
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
